

The Discovery and Synthesis of Mifepristone (RU 486): A Technical Guide

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone, designated RU 486 by its developers at Roussel-Uclaf, is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. Its discovery in 1980 marked a significant milestone in reproductive health and endocrinology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of mifepristone, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field of drug development. The initial query for "RU 45144" is presumed to be a typographical error, as the vast body of scientific literature points to RU 486 (mifepristone) as the compound of interest developed by Roussel-Uclaf with the described biological activities.

Discovery and Development

Mifepristone was first synthesized in 1980 by chemists at the French pharmaceutical company Roussel-Uclaf. [1] The research program, initially aimed at developing glucocorticoid receptor antagonists, led to the serendipitous discovery of a compound with strong anti-progesterone activity. This compound, 11β -(4-dimethylaminophenyl)- 17β -hydroxy- 17α -(1-propynyl)-estra-4,9-dien-3-one, was given the code RU 38486, later shortened to RU 486.

Chemical Synthesis



The synthesis of mifepristone is a multi-step process starting from estra-4,9-diene-3,17-dione. The key strategic steps involve the selective protection of the 3-keto group, stereoselective introduction of the bulky 11β -aryl group, and the addition of the 17α -propynyl side chain.[2]

Experimental Protocol: Synthesis of Mifepristone

The following protocol is a generalized representation based on published synthetic routes.[1] [2] Specific reaction conditions and yields may vary based on the scale and specific reagents used.

Step 1: Protection of the 3-Keto Group of Estra-4,9-diene-3,17-dione

- Reaction: Estra-4,9-diene-3,17-dione is reacted with an ethylene glycol in the presence of a
 catalyst, such as p-toluenesulfonic acid-collidine salt, to selectively form the ketal at the C3
 position.[2]
- Purpose: This protection prevents the C3 ketone from reacting in subsequent steps.

Step 2: Epoxidation of the 5(10)-double bond

- Reaction: The resulting 3-keto protected steroid is treated with an epoxidizing agent, such as hydrogen peroxide in the presence of hexafluoroacetone, to form a 5α,10α-epoxide.[2]
- Purpose: The epoxide serves as a precursor for the introduction of the 11β-substituent.

Step 3: Grignard Reaction for 11β-Aryl Group Introduction

- Reaction: The epoxide is reacted with a Grignard reagent, 4-bromodimethylaniline magnesium bromide, in the presence of a copper(I) salt catalyst. This results in the opening of the epoxide ring and the stereoselective addition of the 4-dimethylaminophenyl group at the 11β position.[1]
- Purpose: This step introduces the key bulky substituent that confers the antagonistic activity.

Step 4: Addition of the 17α-Propynyl Group

• Reaction: The 17-keto group is reacted with propynylmagnesium bromide.[3]



 Purpose: This addition creates the 17α-propynyl side chain, which enhances the binding affinity to the progesterone receptor.

Step 5: Hydrolysis (Deprotection) and Dehydration

- Reaction: The protecting group at C3 is removed by acid hydrolysis, which is followed by dehydration to re-form the conjugated enone system.
- Purification: The final product, mifepristone, is purified by chromatography.

The overall yield for this synthetic route is reported to be in the range of 29.7%.

Synthesis Workflow Diagram



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Caption: A simplified workflow of the chemical synthesis of mifepristone.

Biological Activity and Mechanism of Action

Mifepristone is a potent competitive antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[4] It exhibits high binding affinity for these receptors, leading to the blockade of the normal physiological effects of progesterone and cortisol.

Progesterone Receptor Antagonism

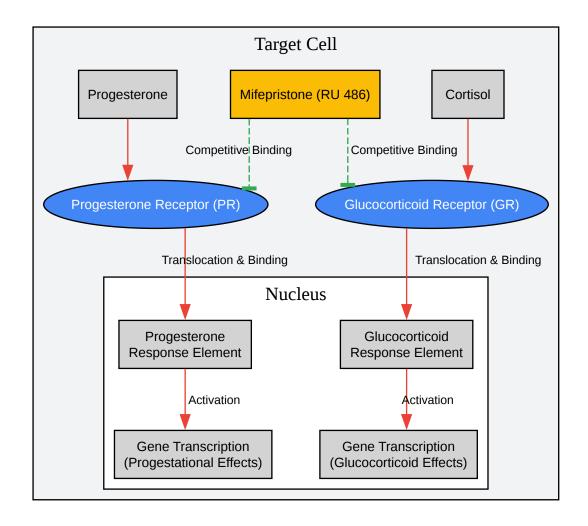
The primary mechanism of action of mifepristone in terminating pregnancy is through its antagonism of the progesterone receptor. Progesterone is essential for establishing and maintaining pregnancy. By blocking the PR, mifepristone leads to the breakdown of the uterine lining, cervical softening, and an increase in uterine contractility, ultimately resulting in the detachment and expulsion of the embryo.[5]

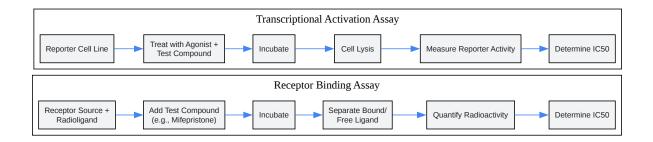
Glucocorticoid Receptor Antagonism



Mifepristone also acts as a potent antagonist at the glucocorticoid receptor. This property is utilized in the treatment of Cushing's syndrome, a condition characterized by excessive cortisol levels.[6]

Signaling Pathway Diagram







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